N-(3-(2-phenylmorpholino)propyl)cyclopropanecarboxamide
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Description
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-(2-phenylmorpholino)propyl)cyclopropanecarboxamide” are not available, similar compounds have been involved in various chemical reactions . For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to produce copolymers .Scientific Research Applications
Synthesis and Characterization
The research on compounds structurally related to N-(3-(2-phenylmorpholino)propyl)cyclopropanecarboxamide has focused on the synthesis and characterization of various derivatives, including the study of their crystal structures. For instance, a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, showcasing the diversity in structural modifications possible for cyclopropane carboxamide derivatives. These compounds were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with detailed crystallography studies conducted for selected derivatives (Özer et al., 2009).
Structural Features and Conformational Analysis
The structural and conformational analyses of cyclopropane carboxamide derivatives reveal insights into their chemical behavior and potential applications. Research into the conformational preferences of cyclopropane analogues of phenylalanine, for example, has provided theoretical insights into their intrinsic conformational preferences. Such studies are crucial for understanding the chemical and biological properties of these compounds, including their potential as pharmaceutical intermediates or in materials science (Casanovas et al., 2003).
Applications in Polymer Science
In polymer science, the modification of polymers with cyclopropane carboxamide derivatives has been explored for adjusting thermoresponsivity. For example, the synthesis of poly(N-isopropylacrylamide) end-functionalized with azido groups demonstrates the versatility of cyclopropane derivatives in polymer modification, potentially leading to applications in smart materials and stimuli-responsive systems (Narumi et al., 2008).
Biomedical Research
In the realm of biomedical research, cyclopropane carboxamide derivatives have been synthesized with potential antiproliferative activities. The synthesis and structural elucidation of compounds such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide highlight the ongoing exploration of cyclopropane derivatives for therapeutic applications, including their potential in cancer research (Lu et al., 2021).
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(15-7-8-15)18-9-4-10-19-11-12-21-16(13-19)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSQORFEHHUFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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